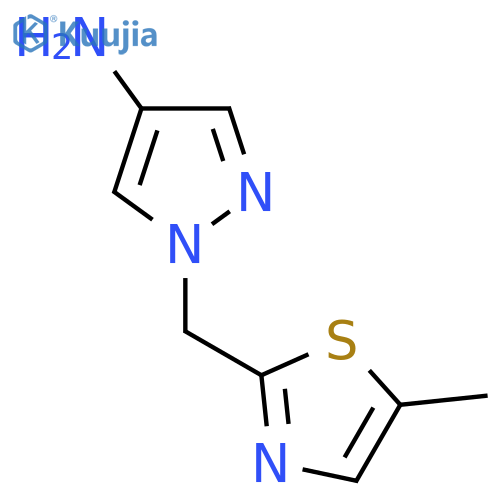Cas no 2137556-14-8 (1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine)

2137556-14-8 structure
商品名:1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine
1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine
- EN300-1113406
- 1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine
- 2137556-14-8
-
- インチ: 1S/C8H10N4S/c1-6-2-10-8(13-6)5-12-4-7(9)3-11-12/h2-4H,5,9H2,1H3
- InChIKey: SARRXDHBICRQBS-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CN=C1CN1C=C(C=N1)N
計算された属性
- せいみつぶんしりょう: 194.06261751g/mol
- どういたいしつりょう: 194.06261751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113406-0.1g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1113406-2.5g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1113406-1.0g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1113406-5g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 95% | 5g |
$2443.0 | 2023-10-27 | |
| Enamine | EN300-1113406-10.0g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1113406-1g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1113406-0.05g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1113406-5.0g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1113406-0.25g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1113406-0.5g |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine |
2137556-14-8 | 95% | 0.5g |
$809.0 | 2023-10-27 |
1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
2137556-14-8 (1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine) 関連製品
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
